Chiral Identity: Specific Rotation Comparison
The D-enantiomer (target, CAS 64960-75-4) exhibits a specific rotation [α]D of −6.5° (c=1%, H₂O), measured at 20°C. Its L-enantiomer counterpart (CAS 3057-74-7) exhibits [α]²⁰/D of +8.0 to +10.0° (c=1, H₂O). The sign inversion and magnitude difference provide unequivocal confirmation of absolute configuration and serve as a batch-release identity test for procurement acceptance .
| Evidence Dimension | Specific optical rotation [α]D |
|---|---|
| Target Compound Data | [α]D = −6.5° (c=1%, H₂O, 20°C) |
| Comparator Or Baseline | L-Aspartic acid 4-tert-butyl ester: [α]²⁰/D = +8.0 to +10.0° (c=1, H₂O) |
| Quantified Difference | Absolute difference in magnitude: 1.5–3.5°; sign inversion confirms opposite enantiomer |
| Conditions | Polarimetry, c=1% in H₂O, 20°C; vendor certificate of analysis specifications |
Why This Matters
Procurement of the incorrect enantiomer leads to inverted stereochemistry in all downstream chiral products; specific rotation is the primary pharmacopeial identity criterion for chiral amino acid derivatives.
